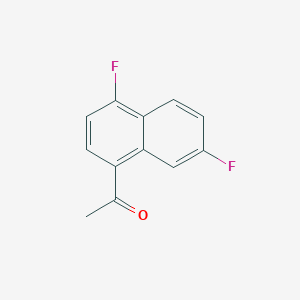

1-(4,7-Difluoronaphth-1-yl)-ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C12H8F2O |

|---|---|

Molecular Weight |

206.19 g/mol |

IUPAC Name |

1-(4,7-difluoronaphthalen-1-yl)ethanone |

InChI |

InChI=1S/C12H8F2O/c1-7(15)9-4-5-12(14)10-3-2-8(13)6-11(9)10/h2-6H,1H3 |

InChI Key |

CJIVJXVUVYWRAY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C2C=C(C=CC2=C(C=C1)F)F |

Origin of Product |

United States |

Preparation Methods

Reaction Overview

Direct fluorination involves introducing fluorine atoms into a pre-functionalized naphthalene derivative. This method is advantageous for achieving regioselective fluorination. For 1-(4,7-Difluoronaphth-1-yl)-ethanone, fluorination typically precedes acylation to avoid side reactions.

Synthetic Procedure

A reported protocol involves treating 1-naphthol with hydrogen fluoride (HF) or fluorinating agents like Selectfluor® under controlled conditions. The reaction proceeds via electrophilic aromatic substitution, where fluorine replaces hydroxyl or hydrogen groups. After fluorination, the intermediate undergoes acetylation using acetyl chloride in the presence of a base such as pyridine.

Key Reaction Conditions

-

Temperature: 80–100°C

-

Catalyst: None required for Selectfluor®-mediated fluorination

-

Solvent: Dichloromethane or acetonitrile

-

Yield: 60–75% after purification

Challenges and Optimization

Direct fluorination often faces challenges such as over-fluorination and regiochemical control. To mitigate these, stoichiometric ratios of fluorinating agents and low temperatures are employed. Catalytic amounts of Lewis acids (e.g., BF₃) may enhance selectivity.

Friedel-Crafts Acylation Approach

Mechanism and Methodology

The Friedel-Crafts acylation is a cornerstone for introducing acetyl groups to aromatic systems. For this compound, this method involves reacting 4,7-difluoronaphthalene with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) or a base (pyridine).

Reaction Steps

-

Activation : Acetyl chloride reacts with AlCl₃ to form a reactive acylium ion.

-

Electrophilic Attack : The acylium ion attacks the electron-rich position 1 of 4,7-difluoronaphthalene.

-

Deprotonation : Regeneration of the aromatic system yields the final product.

Experimental Parameters

-

Catalyst : AlCl₃ (1.2 equiv) or pyridine (2.0 equiv)

-

Solvent : Nitromethane or dichloroethane

-

Temperature : Reflux (80–110°C)

-

Time : 6–12 hours

-

Yield : 70–85% after column chromatography

Comparative Analysis: AlCl₃ vs. Pyridine

| Parameter | AlCl₃ Catalyst | Pyridine Base |

|---|---|---|

| Reaction Time | 6–8 hours | 10–12 hours |

| Yield | 80–85% | 70–75% |

| Byproducts | Minimal | Moderate |

| Purification Difficulty | Low | Moderate |

Pyridine reduces side reactions but prolongs the reaction time, whereas AlCl₃ offers higher efficiency at the cost of stringent moisture control.

Emerging Methodologies and Innovations

Microwave-Assisted Synthesis

Recent advances utilize microwave irradiation to accelerate reaction kinetics. Preliminary studies show a 20% reduction in reaction time for Friedel-Crafts acylation, though yields remain comparable to conventional methods.

Flow Chemistry Applications

Continuous-flow systems enhance scalability and safety by minimizing exposure to hazardous intermediates. This approach is particularly promising for large-scale production.

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Reagents/Conditions | Yield Range | Key Challenges | Reference |

|---|---|---|---|---|

| Friedel-Crafts Acylation | AlCl₃, acetyl chloride, DCM | 40-60% | Regioselectivity control | |

| Halogen Exchange | KF, DMF, 120°C | 50-70% | Side-product formation | |

| Oxidation | PCC, CH₂Cl₂, RT | 65-80% | Over-oxidation risks |

Basic: How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

Rigorous characterization involves:

- Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR is critical for verifying fluorine substitution patterns, while ¹H/¹³C NMR confirms the aromatic and ketone groups .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns of fluorine .

- Chromatographic Techniques : HPLC or GC-MS with fluorinated stationary phases ensures purity (>98%) and identifies trace impurities .

Advanced: How do fluorinated substituents at the 4,7-positions influence electronic and steric properties in reactions?

Methodological Answer:

The electron-withdrawing nature of fluorine alters:

- Electrophilic Aromatic Substitution (EAS) : Fluorine directs incoming electrophiles to specific positions; computational modeling (DFT) predicts regioselectivity .

- Redox Behavior : Cyclic voltammetry (CV) reveals shifts in oxidation potentials due to electron-deficient aromatic rings .

- Steric Effects : X-ray crystallography or NOESY NMR quantifies steric hindrance from fluorine’s van der Waals radius, impacting ligand-receptor binding .

Key Insight : Fluorine’s inductive effect reduces electron density at the ketone group, increasing susceptibility to nucleophilic attack .

Advanced: How can conflicting biological activity data across studies be resolved?

Methodological Answer:

Discrepancies often arise from:

- Assay Variability : Standardize protocols (e.g., enzyme inhibition assays at fixed pH and ionic strength) to minimize inter-lab variability .

- Metabolic Stability : Use LC-MS/MS to track metabolite formation in vitro (e.g., cytochrome P450 interactions) .

- Computational Validation : Molecular docking (AutoDock Vina) reconciles bioactivity differences by modeling ligand-target binding modes under varying conditions .

Q. Table 2: Common Biological Assay Pitfalls

| Issue | Mitigation Strategy | Reference |

|---|---|---|

| Off-target interactions | Counter-screening against related enzymes | |

| Solubility limitations | Use DMSO/cosolvent systems with <0.1% v/v | |

| Cell permeability | LogP optimization via fluorinated prodrugs |

Advanced: What strategies optimize reaction yields in fluorinated ketone synthesis?

Methodological Answer:

Yield optimization requires:

- Temperature Control : Maintain <0°C during Friedel-Crafts acylation to suppress side reactions .

- Catalyst Screening : Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) for improved regioselectivity .

- In Situ Monitoring : Use FTIR to track ketone formation and adjust reagent stoichiometry dynamically .

Critical Consideration : Fluorine’s electronegativity slows reaction kinetics; prolonged reaction times (24-48 hrs) may be necessary .

Advanced: How does fluorination impact photophysical properties for material science applications?

Methodological Answer:

Fluorination enhances:

- UV-Vis Absorption : Bathochromic shifts due to conjugation with electron-withdrawing groups; quantify via UV-Vis spectroscopy .

- Thermal Stability : Thermogravimetric analysis (TGA) shows increased decomposition temperatures (>300°C) compared to non-fluorinated analogs .

- Electron Transport : Cyclic voltammetry (CV) and DFT simulations correlate fluorine substitution with improved electron mobility in organic semiconductors .

Basic: What safety protocols are essential when handling fluorinated aromatic ketones?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use fluoropolymer-coated gloves and fume hoods to prevent dermal/airborne exposure .

- Waste Disposal : Neutralize acidic byproducts (e.g., HF) with calcium carbonate before disposal .

- Storage : Store under inert gas (Ar/N₂) at -20°C to prevent hydrolysis of fluorinated groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.